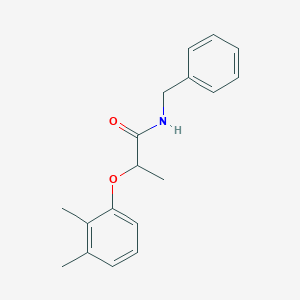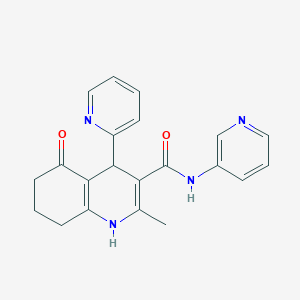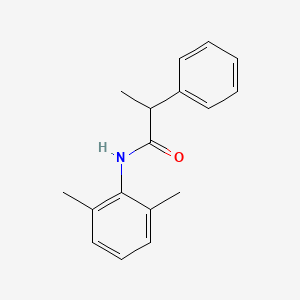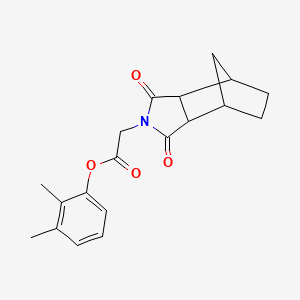![molecular formula C26H22O4 B4047988 3-(2-methoxyphenyl)-2-methyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B4047988.png)
3-(2-methoxyphenyl)-2-methyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one
Descripción general
Descripción
3-(2-methoxyphenyl)-2-methyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one is a useful research compound. Its molecular formula is C26H22O4 and its molecular weight is 398.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.15180918 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Methodologies
- One-Pot Domino Synthesis : A study by Bam and Chalifoux (2018) demonstrates a highly regioselective synthesis method for 2,3-disubstituted chromen-4-one derivatives, utilizing a domino intermolecular Friedel-Crafts acylation. This method, due to its mild reaction conditions and high yield, showcases the synthetic versatility of chromen-4-one derivatives, hinting at the potential synthesis pathways for 3-(2-methoxyphenyl)-2-methyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one (Bam & Chalifoux, 2018).
Antibacterial Applications
- Antibacterial Effects : Behrami and Dobroshi (2019) reported on the synthesis of new derivatives of 4-hydroxy-chromen-2-one and their significant antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus. This suggests potential antibacterial applications for similarly structured compounds, including this compound (Behrami & Dobroshi, 2019).
Catalysis and Polymerization
- Polymerization Catalysts : Alonzi et al. (2014) explored novel polystyrene-supported catalysts for Michael addition reactions, a process relevant for synthesizing Warfarin analogues. Such catalysts could potentially facilitate the synthesis or modification of chromen-4-one derivatives, indicating the role of this compound in polymer science and catalysis (Alonzi et al., 2014).
Liquid Crystalline Polymers
- Liquid Crystal Polymers : Percec et al. (1987) detailed the synthesis and characterization of liquid crystalline poly(p-vinylbenzyl ether)s, which exhibit nematic or smectic mesophases. The incorporation of chromen-4-one derivatives into such systems could influence the mesophase behavior, underscoring the potential of this compound in designing advanced materials (Percec, Rodriguez-Parada, & Ericsson, 1987).
Propiedades
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]-3-(2-methoxyphenyl)-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O4/c1-4-18-9-11-19(12-10-18)16-29-20-13-14-22-24(15-20)30-17(2)25(26(22)27)21-7-5-6-8-23(21)28-3/h4-15H,1,16H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDJAYCWIFROPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)C=C)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-nitrobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4047921.png)
![4-{[6-(BENZYLOXY)-3-PYRIDAZINYL]OXY}-6-METHYL-2-(METHYLSULFANYL)PYRIMIDINE](/img/structure/B4047928.png)
![3-benzamido-N-[4-(tert-butylsulfamoyl)phenyl]benzamide](/img/structure/B4047941.png)
![1-(1,3-benzothiazol-2-yl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4047945.png)
![4-methyl-2-[2-nitro-5-(piperazin-1-yl)phenyl]phthalazin-1(2H)-one](/img/structure/B4047958.png)

![(4-Bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]methanone](/img/structure/B4047971.png)

![Methyl 4-[2-hydroxy-3-(4-pyridin-2-ylpiperazin-1-yl)propoxy]benzoate;dihydrochloride](/img/structure/B4047980.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4048007.png)
![N-(4-methoxyphenyl)-4-[4-(morpholin-4-yl)-3-nitrophenyl]phthalazin-1-amine](/img/structure/B4048015.png)
